2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a piperidin-3-yloxy group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with piperidin-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yloxy)acetamide
- 2-(3,4-Dimethoxyphenyl)-2-(morpholin-3-yloxy)acetamide
- 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-3-yloxy)acetamide
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide is unique due to its specific structural features, such as the position of the piperidin-3-yloxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-6-5-10(8-13(12)20-2)14(15(16)18)21-11-4-3-7-17-9-11/h5-6,8,11,14,17H,3-4,7,9H2,1-2H3,(H2,16,18) |
InChI Key |
ATFQMWMYWMJVRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)N)OC2CCCNC2)OC |
Origin of Product |
United States |
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